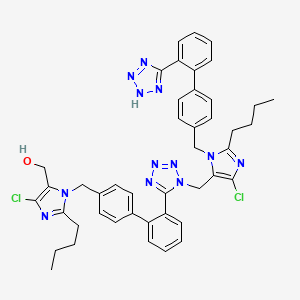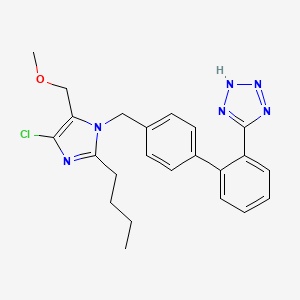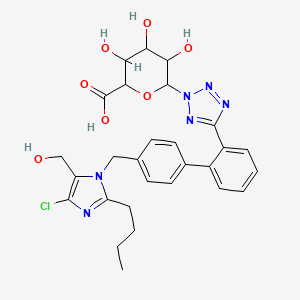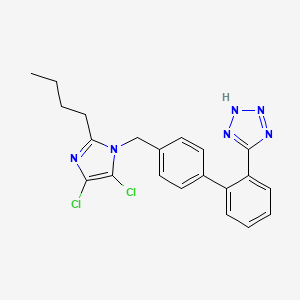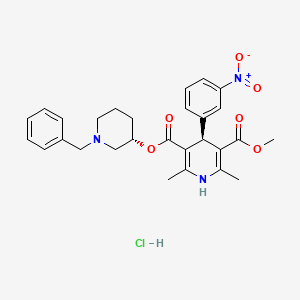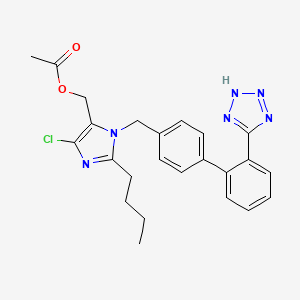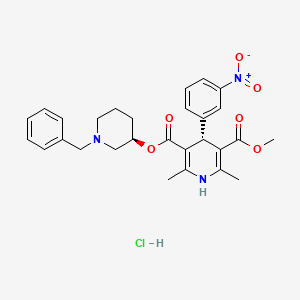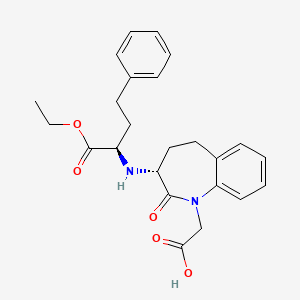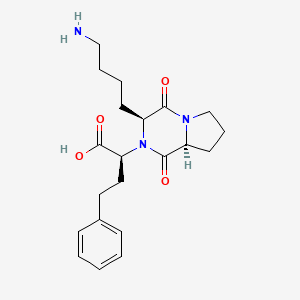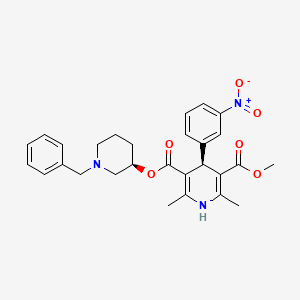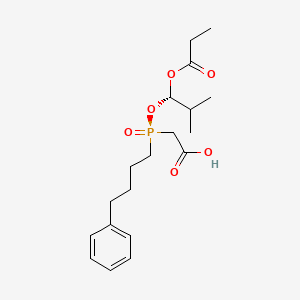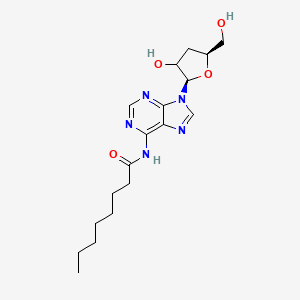
N6-辛酰腺苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Octanoyl Cordycepin is a derivative of cordycepin, a bioactive compound originally isolated from the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antioxidant, and anti-inflammatory activities. The modification at the N6 position with an octanoyl group enhances its stability and bioavailability, making it a promising candidate for various scientific and medical applications.
科学研究应用
N6-Octanoyl Cordycepin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs with potential therapeutic properties.
Biology: It serves as a tool for studying cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: N6-Octanoyl Cordycepin has shown promise in preclinical studies as an antitumor agent, particularly in the treatment of breast cancer and liver cancer.
Industry: It is used in the development of functional foods and nutraceuticals due to its antioxidant and anti-inflammatory properties.
作用机制
Target of Action
N6-Octanoyl Cordycepin, a derivative of Cordycepin, primarily targets the protein ADAM17 . ADAM17 is a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Mode of Action
N6-Octanoyl Cordycepin inhibits the expression of ADAM17, thereby affecting the entry of SARS-CoV-2 . It also interacts with adenosine receptors, leading to the activation of the cAMP-PKA-StAR pathway and steroidogenesis . Furthermore, it has been found to suppress protein translation by inhibiting the mammalian target-of-rapamycin complex-1 (mTORC1) pathway .
Biochemical Pathways
The compound undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into RNA .
Pharmacokinetics
Understanding the pharmacokinetics of N6-Octanoyl Cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of N6-Octanoyl Cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
N6-Octanoyl Cordycepin has been found to have significant effects on cell survival and proliferation. It consistently represses cell migration and cellular inflammation . It also has potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .
Action Environment
The action, efficacy, and stability of N6-Octanoyl Cordycepin can be influenced by various environmental factors. For instance, it modulates the immune response within the tumor microenvironment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Octanoyl Cordycepin typically involves the acylation of cordycepin at the N6 position. One common method includes the reaction of cordycepin with octanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of N6-Octanoyl Cordycepin can be achieved through optimized fermentation processes using genetically modified strains of Cordyceps militaris. These strains are engineered to produce higher yields of cordycepin, which is then chemically modified to obtain N6-Octanoyl Cordycepin . The process involves large-scale fermentation, followed by extraction and purification steps to isolate the desired compound.
化学反应分析
Types of Reactions: N6-Octanoyl Cordycepin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the N6 position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various N6-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .
相似化合物的比较
Cordycepin: The parent compound, known for its broad spectrum of biological activities.
Adenosine: Structurally similar to cordycepin but with a hydroxyl group at the 3’ position.
N6-Benzoyl Cordycepin: Another N6-substituted derivative with potential antitumor activity.
Uniqueness: N6-Octanoyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The octanoyl group at the N6 position provides increased lipophilicity, which improves its cellular uptake and therapeutic efficacy .
属性
IUPAC Name |
N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOORYDEEUDEJJ-TWZXDDCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676078 |
Source


|
| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77378-05-3 |
Source


|
| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)
